Triparanol

Vue d'ensemble

Description

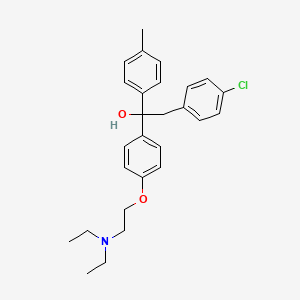

Le Triparanol, connu sous le nom chimique de 2-(4-chlorophényl)-1-[4-[2-(diéthylamino)éthoxy]phényl]-1-(4-méthylphényl)éthanol, était le premier médicament synthétique hypocholestérolémiant. Il a été breveté en 1959 et introduit aux États-Unis en 1960 . Malgré ses promesses initiales, il a été retiré du marché en 1962 en raison d'effets secondaires graves tels que des nausées, une perte de vision et une accélération de l'athérosclérose .

Applications De Recherche Scientifique

Triparanol has been extensively studied for its effects on cholesterol biosynthesis. It inhibits 24-dehydrocholesterol reductase, an enzyme involved in the final step of cholesterol production . This inhibition has made it a valuable tool in studying cholesterol metabolism and related disorders.

In cancer research, this compound has shown potential in slowing tumor growth, reducing proliferation, and inducing apoptosis in various cancer cell lines, including leukemia, melanoma, and breast cancer . It also interferes with the Hedgehog signaling pathway, which is crucial in the development and progression of certain cancers .

Mécanisme D'action

Target of Action

Triparanol primarily targets the enzyme 24-dehydrocholesterol reductase (24-DHCR) . This enzyme catalyzes the final step of cholesterol biosynthesis, which is the conversion of desmosterol into cholesterol .

Mode of Action

This compound acts by inhibiting the activity of 24-DHCR . This inhibition blocks the conversion of desmosterol into cholesterol, effectively disrupting the biosynthesis of cholesterol .

Biochemical Pathways

The inhibition of 24-DHCR by this compound affects the cholesterol biosynthesis pathway . This results in the accumulation of desmosterol in tissues, as the conversion of desmosterol into cholesterol is blocked .

Pharmacokinetics

It is known that this compound was administered orally when it was in use .

Result of Action

The inhibition of cholesterol biosynthesis by this compound effectively reduces cholesterol levels . This also leads to the accumulation of desmosterol in tissues, which is responsible for the side effects of this compound . These side effects include severe adverse effects such as nausea and vomiting, vision loss due to irreversible cataracts, alopecia, skin disorders, and accelerated atherosclerosis .

Analyse Biochimique

Biochemical Properties

Triparanol interacts with enzymes involved in cholesterol biosynthesis, leading to the accumulation of desmosterol and 7-dehydrocholesterol . These interactions disrupt the normal biochemical reactions in the body, leading to various physiological effects .

Cellular Effects

This compound affects various types of cells, including those in the adrenal glands and testes . It influences cell function by disrupting normal cholesterol biosynthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the enzymes involved in cholesterol biosynthesis . This leads to changes in gene expression and enzyme activity, as well as binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change. Studies have shown that the accumulation of desmosterol and 7-dehydrocholesterol can vary between 14-64% of the total sterols present in the body . This suggests that the stability, degradation, and long-term effects of this compound on cellular function may vary over time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the cholesterol biosynthesis pathway, where it interacts with specific enzymes and cofactors . It can affect metabolic flux and metabolite levels, leading to the accumulation of desmosterol and 7-dehydrocholesterol .

Transport and Distribution

Given its role in cholesterol biosynthesis, it is likely to interact with transporters or binding proteins involved in this process .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le Triparanol peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de la 4-chlorobenzophénone avec le chlorure de 4-méthylbenzyle en présence d'une base pour former du 1-(4-chlorophényl)-2-(4-méthylphényl)éthanol. Cet intermédiaire est ensuite mis à réagir avec le 4-(2-diéthylaminoéthoxy)benzaldéhyde en milieu acide pour produire du this compound .

Méthodes de production industrielle : La production industrielle du this compound implique des voies de synthèse similaires, mais à plus grande échelle, avec des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté optimale. Le processus comprend des étapes de purification rigoureuses pour éliminer toute impureté susceptible de provoquer des effets secondaires .

Types de réactions :

Oxydation : Le this compound peut subir des réactions d'oxydation, en particulier au niveau du groupe hydroxyle, conduisant à la formation de cétones.

Réduction : Le composé peut être réduit pour former des dérivés alcooliques.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions d'halogénation utilisent souvent des réactifs tels que le chlore ou le brome dans des conditions contrôlées.

Principaux produits :

Oxydation : Formation de cétones et d'acides carboxyliques.

Réduction : Formation d'alcools.

Substitution : Formation de divers composés aromatiques substitués.

4. Applications de la recherche scientifique

Le this compound a été largement étudié pour ses effets sur la biosynthèse du cholestérol. Il inhibe la 24-déhydrocholestérol réductase, une enzyme impliquée dans l'étape finale de la production de cholestérol . Cette inhibition en a fait un outil précieux pour l'étude du métabolisme du cholestérol et des troubles associés.

En recherche contre le cancer, le this compound s'est révélé prometteur pour ralentir la croissance tumorale, réduire la prolifération et induire l'apoptose dans diverses lignées cellulaires cancéreuses, notamment la leucémie, le mélanome et le cancer du sein . Il interfère également avec la voie de signalisation Hedgehog, qui est cruciale dans le développement et la progression de certains cancers .

5. Mécanisme d'action

Le this compound exerce ses effets en inhibant l'enzyme 24-déhydrocholestérol réductase, qui catalyse la conversion du desmosterol en cholestérol . Cette inhibition conduit à l'accumulation de desmosterol dans les tissus, ce qui est responsable des effets secondaires du médicament. Contrairement aux statines, qui inhibent la HMG-CoA réductase, le this compound n'affecte pas l'étape limitante de la biosynthèse du cholestérol .

Composés similaires :

Statines : Contrairement au this compound, les statines inhibent la HMG-CoA réductase, l'enzyme limitante de la biosynthèse du cholestérol.

Ethamoxytriphetol (MER-25) : Un dérivé du this compound, utilisé comme antiestrogène non stéroïdien.

Clomifène : Un modulateur sélectif des récepteurs aux œstrogènes, structurellement apparenté au this compound.

Unicité : L'unicité du this compound réside dans son inhibition spécifique de la 24-déhydrocholestérol réductase, ce qui le distingue des autres agents hypocholestérolémiants comme les statines. ses effets secondaires graves ont limité son utilisation et conduit à son retrait du marché .

Comparaison Avec Des Composés Similaires

Statins: Unlike Triparanol, statins inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.

Ethamoxytriphetol (MER-25): A derivative of this compound, used as a nonsteroidal antiestrogen.

Clomifene: A selective estrogen receptor modulator structurally related to this compound.

Uniqueness: this compound’s uniqueness lies in its specific inhibition of 24-dehydrocholesterol reductase, which distinguishes it from other cholesterol-lowering agents like statins. its severe side effects have limited its use and led to its withdrawal from the market .

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-1-[4-[2-(diethylamino)ethoxy]phenyl]-1-(4-methylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32ClNO2/c1-4-29(5-2)18-19-31-26-16-12-24(13-17-26)27(30,23-10-6-21(3)7-11-23)20-22-8-14-25(28)15-9-22/h6-17,30H,4-5,18-20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHDSBBKRLVLFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(CC2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046507 | |

| Record name | Triparanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78-41-1 | |

| Record name | Triparanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triparanol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIPARANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triparanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triparanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPARANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63S8C3RXGS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.